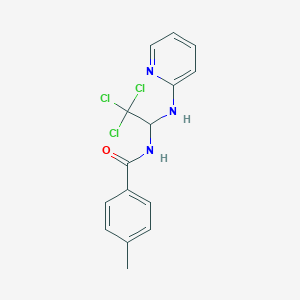

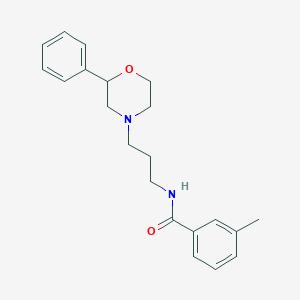

![molecular formula C15H13N3O2S B2546804 2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896337-88-5](/img/structure/B2546804.png)

2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of thiazolo[3,2-a]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of thiazolo[3,2-a]pyrimidines has been studied extensively for their chemical and pharmacological properties.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the reaction of suitable precursors such as 3,4-dihydropyrimidine-2-thiones with chloroacetates or other reagents to introduce various substituents at the relevant positions on the heterocyclic ring . For example, the synthesis of 6-alkyl-7-oxo-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides involves a multi-step process starting with the addition of a primary alkylamine to methyl acrylate, followed by several transformations to obtain the desired carboxamide . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied to synthesize the 2-methyl-5-oxo-N-(o-tolyl) derivative.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a thiazole ring fused to a pyrimidine ring. The structural elucidation of these compounds is typically achieved using spectroscopic techniques such as NMR, IR, and mass spectrometry . The presence of stereogenic centers can lead to the formation of diastereoisomers, which can be resolved using techniques like HPLC with a chiral stationary phase .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions depending on the substituents present on the rings. For instance, the introduction of alkyl groups can be achieved through N-alkylation with alkyl halides . The presence of reactive functional groups such as carboxamides allows for further chemical modifications, which can be used to tailor the physical and chemical properties of the compounds for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by the substituents attached to the heterocyclic core. These properties include solubility, melting point, and stability, which are important for the compound's potential use in pharmaceutical applications. The antimicrobial and antiinflammatory activities of some derivatives have been evaluated, indicating the potential medicinal relevance of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The synthesis and reactions of Biginelli-compounds, including thiazolo[3,2-a]pyrimidines, have been studied, demonstrating the ability to create pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation with dielectrophiles. This research also explored a Dimroth-like rearrangement and the formation of indeno[1,2-d]pyrimidines through intramolecular Friedl-Crafts acylation, indicating a rich chemistry for structural manipulation and potential application in drug development (Kappe & Roschger, 1989).

- New functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines were synthesized, expanding the scope of potential biological activities and applications in medicinal chemistry. This synthesis involves reactions with amines and demonstrates the versatility of thiazolo[3,2-a]pyrimidines as scaffolds for further chemical modifications (Peterlin-Mašič et al., 2000).

Biological Activities

- Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities. This research shows the potential therapeutic value of these compounds, with some derivatives demonstrating moderate anti-inflammatory activity at specific doses compared to standard drugs (Tozkoparan et al., 1999).

- The antimicrobial activity of thiazolo[3,2-a]pyrimidine derivatives has also been explored, with some compounds showing promising activity against various bacterial strains. This suggests the potential use of these compounds in developing new antimicrobial agents (Kolisnyk et al., 2015).

Eigenschaften

IUPAC Name |

2-methyl-N-(2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-5-3-4-6-12(9)17-13(19)11-7-16-15-18(14(11)20)8-10(2)21-15/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSUPRMLYBIBNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)

![N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2546722.png)

![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane](/img/structure/B2546726.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2546733.png)

![Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate](/img/structure/B2546739.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)

![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)